molecular formula C18H14BrNO3 B12206833 N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12206833
M. Wt: 372.2 g/mol
InChI Key: FITJWDRUGJKHGX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-bromophenylamine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Condensation Reactions: Reagents like DCC and DMAP are used for amide bond formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their biosynthetic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22)

InChI Key

FITJWDRUGJKHGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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